molecular formula C21H20Cl2N2O3S B13402658 Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

Cat. No.: B13402658
M. Wt: 451.4 g/mol
InChI Key: HDYOATPRFNMLSX-UHFFFAOYSA-N
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Description

Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride is a complex organic compound that belongs to the class of cephalosporin antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in the treatment of various bacterial infections. The unique structure of this compound allows it to inhibit bacterial cell wall synthesis, making it an effective antibiotic.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride involves a multi-step process. One efficient and practical seven-step procedure is described for the synthesis of (6R,7S)-benzhydryl-7-amino-7-methoxy-3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylate with an overall yield of 49% .

Industrial Production Methods

The industrial production of this compound typically involves the large-scale synthesis of the intermediate compounds followed by their conversion to the final product. The process includes the use of commercially available 7-aminocephalosporanic acid (7-ACA) and other reagents such as 5-mercapto-1-methyl-1H-tetrazole, phenylacetyl chloride, and diphenyldiazomethane .

Chemical Reactions Analysis

Types of Reactions

Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives .

Scientific Research Applications

Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other cephalosporin antibiotics.

    Biology: Studied for its antibacterial properties and mechanisms of action.

    Medicine: Used in the development of new antibiotics to combat resistant bacterial strains.

    Industry: Employed in the large-scale production of cephalosporin antibiotics.

Mechanism of Action

The mechanism of action of benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride involves the inhibition of bacterial cell wall synthesis. The compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H20Cl2N2O3S

Molecular Weight

451.4 g/mol

IUPAC Name

benzhydryl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

InChI

InChI=1S/C21H19ClN2O3S.ClH/c22-11-15-12-28-20-16(23)19(25)24(20)17(15)21(26)27-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,16,18,20H,11-12,23H2;1H

InChI Key

HDYOATPRFNMLSX-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl.Cl

Origin of Product

United States

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